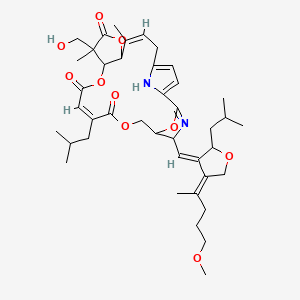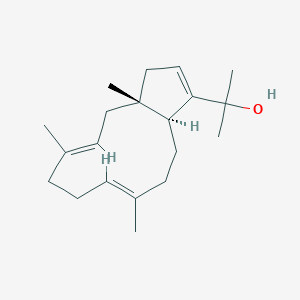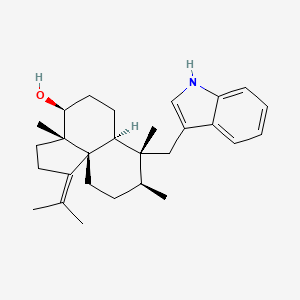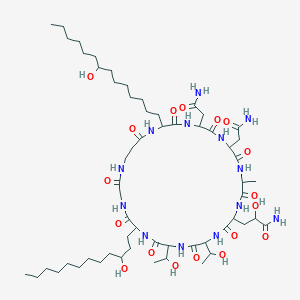
2,3-Diamino-2,3-bis(hydroxymethyl)-1,4-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diamino-2,3-bis(hydroxymethyl)-1,4-butanediol is an amino alcohol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Synthesis Techniques and Structural Analysis : This compound has been synthesized through methods like condensation, cyclization, oxidative dimerization, and deketalization, with a focus on its structural characterization using techniques like NMR, FT-IR, and X-ray diffraction. The synthesis process has been optimized for better yield and efficiency (Bi Fuqiang et al., 2012).
Applications in Propulsion Technology
- Use in Propulsion Technology : Research has explored its use in improving properties of ammonium nitrate, a common oxidizer in propulsion systems. Coating ammonium nitrate with derivatives of this compound has shown improvements in properties like crystal transformation and hygroscopicity (Wang Jua, 2014).
Applications in Organometallic Chemistry
- Role in Organometallic Chemistry : It has been utilized in the formation of salens, a type of organic compound, which are significant in forming metal complexes. These complexes have applications in catalysis, particularly in asymmetric reactions (A. Star et al., 2001).
Catalysis and Chemical Synthesis
- Catalytic and Synthetic Applications : Its derivatives have been used in the synthesis of other chemical compounds, indicating its role as a precursor in various chemical reactions. This includes the preparation of compounds like bis(oxazolidin-2-ones) and diols, which have broad applications in chemistry (Sang-gi Lee et al., 2000).
Interaction with Other Compounds
- Interactions with Energetic Materials : Studies on its interactions with other energetic components and inert materials have been conducted to understand its compatibility and sensitivity. This is crucial for its application in high-energy materials like solid rocket propellants and explosives (Pan Weiqiang et al., 2021).
Eigenschaften
CAS-Nummer |
797052-97-2 |
|---|---|
Produktname |
2,3-Diamino-2,3-bis(hydroxymethyl)-1,4-butanediol |
Molekularformel |
C6H16N2O4 |
Molekulargewicht |
180.2 g/mol |
IUPAC-Name |
2,3-diamino-2,3-bis(hydroxymethyl)butane-1,4-diol |
InChI |
InChI=1S/C6H16N2O4/c7-5(1-9,2-10)6(8,3-11)4-12/h9-12H,1-4,7-8H2 |
InChI-Schlüssel |
OXDKAXXEUVVJIW-UHFFFAOYSA-N |
SMILES |
C(C(CO)(C(CO)(CO)N)N)O |
Kanonische SMILES |
C(C(CO)(C(CO)(CO)N)N)O |
Synonyme |
2,3-diamino-2,3-bis(hydroxymethyl)-1,4-butanediol PI factor, Streptomyces natalensis |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)



![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)
![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

![[(E)-dodec-5-enyl] 4-amino-3-hydroxybenzoate](/img/structure/B1243917.png)



![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)